(1S,2S,3aR)-1-(phenylcarbonyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
(1S,2S,3AR)-1-BENZOYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is a complex organic compound with a unique structure that combines a benzoyl group, a trimethoxyphenyl group, and a dihydropyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3AR)-1-BENZOYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrroloquinoline core, followed by the introduction of the benzoyl and trimethoxyphenyl groups. Common reagents used in these reactions include benzoyl chloride, trimethoxybenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3AR)-1-BENZOYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
(1S,2S,3AR)-1-BENZOYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its
Properties
Molecular Formula |
C30H25N3O4 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-benzoyl-2-(3,4,5-trimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C30H25N3O4/c1-35-23-15-21(16-24(36-2)29(23)37-3)26-27(28(34)20-10-5-4-6-11-20)33-22-12-8-7-9-19(22)13-14-25(33)30(26,17-31)18-32/h4-16,25-27H,1-3H3/t25-,26-,27+/m1/s1 |
InChI Key |
XJVNJTZWKCYNOX-PFBJBMPXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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